Diethyl(2,3-dimethylaziridin-1-yl)phosphonate
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Overview
Description
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is of interest due to its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring. The presence of the aziridine ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2,3-dimethylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with 2,3-dimethylaziridine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as sodium hydride, to deprotonate the diethyl phosphite, followed by the addition of 2,3-dimethylaziridine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and automated systems to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation can yield phosphonate esters or other oxidized derivatives.
Reduction Products: Reduction can produce phosphine derivatives or other reduced forms of the compound.
Scientific Research Applications
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl(2,3-dimethylaziridin-1-yl)phosphonate involves its interaction with various molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The phosphonate group can also interact with metal ions and other cofactors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate without the aziridine ring.
2,3-Dimethylaziridine: Contains the aziridine ring but lacks the phosphonate group.
Diethyl(2-methylaziridin-1-yl)phosphonate: Similar structure but with only one methyl group on the aziridine ring.
Uniqueness
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate is unique due to the presence of both the aziridine ring and the phosphonate group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
5890-79-9 |
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Molecular Formula |
C8H18NO3P |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,3-dimethylaziridine |
InChI |
InChI=1S/C8H18NO3P/c1-5-11-13(10,12-6-2)9-7(3)8(9)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
SUZAKHPLQPCLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1C(C1C)C)OCC |
Origin of Product |
United States |
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